molecular formula C11H3Cl2F6N3S B1410532 4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine CAS No. 1823183-75-0

4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine

Cat. No. B1410532
M. Wt: 394.1 g/mol
InChI Key: QULKGNXBIVRLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C11H3Cl2F6N3S and its molecular weight is 394.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines

This compound's derivatives, especially those with trifluoromethyl and halogen substituents, have been studied for their stability and reactivity. Research shows these derivatives can produce carboxylic acids under specific conditions, highlighting their potential in organic synthesis and functionalization processes (Schlosser, Lefebvre, & Ondi, 2006).

Halogen Shuffling in Pyridines

Studies on halogen/metal exchange and electrophilic trapping of similar compounds demonstrate the possibility of selective and neat conversion into various derivatives, which can be critical for developing new chemical reactions and materials (Mongin, Tognini, Cottet, & Schlosser, 1998).

Functionalizations of Chloro-, Bromo- and Iodo(trifluoromethyl)pyridines

Further research into regioexhaustive functionalization of related compounds suggests a versatile approach to synthesizing carboxylic acids and other derivatives, useful in pharmaceuticals and material science (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Nonlinear Optical Exploration of Thiopyrimidine Derivatives

The pyrimidine ring, a key structural component of the compound , has been extensively studied for applications in medicine and nonlinear optics. This research is significant in understanding the electronic and optical properties of these compounds, which could be applied in high-tech optoelectronic devices (Hussain et al., 2020).

Non-Covalent Interactions in Thioureas

Investigations into non-covalent interactions in similar compounds, such as 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, have implications for understanding molecular interactions, which is crucial in the design of pharmaceuticals and advanced materials (Zhang et al., 2018).

properties

IUPAC Name

4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3Cl2F6N3S/c12-5-1-4(10(14,15)16)3-20-8(5)23-9-21-6(11(17,18)19)2-7(13)22-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULKGNXBIVRLPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SC2=NC(=CC(=N2)Cl)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3Cl2F6N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine
Reactant of Route 3
4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine
Reactant of Route 4
4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine
Reactant of Route 5
4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine
Reactant of Route 6
4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine

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